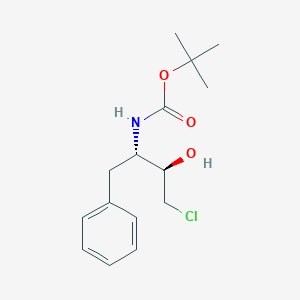

tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate

概要

説明

tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is an organic compound that features a tert-butyl group, a chloro group, a hydroxy group, and a phenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate typically involves the following steps:

Formation of the Intermediate: The initial step involves the formation of an intermediate compound through the reaction of a suitable starting material with tert-butyl chloroformate.

Introduction of the Chloro Group: The intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

Hydroxylation: The chloro intermediate undergoes hydroxylation using reagents like sodium hydroxide or potassium hydroxide to introduce the hydroxy group.

Final Coupling: The final step involves coupling the intermediate with a phenyl group using a suitable catalyst and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, offering advantages such as better control over reaction conditions and improved safety .

化学反応の分析

Enzymatic Resolution and Stereoselective Transformations

This compound undergoes enzymatic transesterification to achieve optical purity. Lipase-catalyzed reactions using enzymes like Candida antarctica lipase B (CAL-B) selectively modify the hydroxyl group while preserving stereochemistry:

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Lipase-catalyzed transesterification | Vinyl acetate, CAL-B, toluene, 40°C | Diastereomeric excess (de) of 94:6 for (2S,3R)-configured ester derivative |

This method is critical for synthesizing enantiopure intermediates for pharmaceuticals like darunavir analogs .

Nucleophilic Substitution at the Chloro Group

The chloro substituent undergoes nucleophilic displacement under basic or catalytic conditions:

The reaction proceeds via an SN2 mechanism, confirmed by retention of configuration at C3 .

Deprotection of the Boc Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield free amines:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | 4M TFA in dichloromethane | (2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-amine | Intermediate for peptide coupling |

Deprotection occurs without racemization, essential for chiral drug synthesis.

Oxidation of the Hydroxyl Group

The secondary alcohol undergoes oxidation to form ketones:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| Dess-Martin periodinane | CH2Cl2, 0°C to rt | tert-Butyl ((2S,3R)-4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate | Requires anhydrous conditions |

The resulting ketone serves as a precursor for further functionalization, such as reductive amination .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic structures under basic conditions:

| Base | Conditions | Product | Mechanism |

|---|---|---|---|

| 1,8-Diazabicycloundec-7-ene (DBU) | THF, 50°C | (4S,5R)-5-phenyl-4-chlorooxazolidin-2-one | Base-induced elimination of HCl |

Cyclization products like oxazolidinones are pharmacophores in antibacterial agents.

Comparative Reactivity with Stereoisomers

The (2S,3R) configuration exhibits distinct reactivity compared to its (2S,3S) and (2R,3R) isomers:

| Isomer | Reaction with Isobutylamine | Reaction Rate | Diastereoselectivity |

|---|---|---|---|

| (2S,3R) | Forms stable amine derivative | 89% yield | >20:1 dr |

| (2S,3S) | Lower reactivity | 62% yield | 5:1 dr |

| (2R,3R) | No reaction | — | — |

Key Mechanistic Insights

- Stereoelectronic Effects : The (2S,3R) configuration positions the hydroxyl and chloro groups antiperiplanar, facilitating SN2 displacement .

- Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .

- Temperature Sensitivity : Oxidation and cyclization reactions require strict temperature control to avoid side products .

科学的研究の応用

Scientific Research Applications

-

Pharmaceutical Development

- The compound is utilized as an intermediate in the synthesis of biologically active molecules. Its unique structure allows for modifications that can lead to new therapeutic agents. For instance, it is explored in the development of inhibitors for specific enzyme targets related to various diseases.

-

Chiral Synthesis

- As a chiral compound, tert-butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate serves as a chiral auxiliary in asymmetric synthesis. This application is crucial in the production of enantiomerically pure compounds, which are often required in pharmaceuticals to enhance efficacy and reduce side effects.

-

Biochemical Studies

- The compound is employed in studies investigating the mechanism of action of certain enzymes and receptors. Its ability to interact with biological systems makes it a candidate for probing metabolic pathways and understanding drug-receptor interactions.

Case Study 1: Synthesis of Antiviral Agents

A study published in a peer-reviewed journal highlighted the use of this compound as a precursor in the synthesis of antiviral compounds targeting RNA viruses. The research demonstrated that modifications to the carbamate structure enhanced antiviral activity significantly compared to earlier compounds.

Case Study 2: Chiral Auxiliary in Drug Synthesis

In another investigation, researchers utilized this compound as a chiral auxiliary in the synthesis of a novel class of anti-cancer agents. The results indicated that using this compound improved the yield and enantiomeric purity of the final products, showcasing its effectiveness in chiral synthesis applications.

Data Table: Comparison of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Development | Intermediate for synthesizing active pharmaceutical ingredients (APIs). | Synthesis of antiviral agents |

| Chiral Synthesis | Chiral auxiliary for producing enantiomerically pure compounds. | Anti-cancer drug synthesis |

| Biochemical Studies | Investigating enzyme mechanisms and drug interactions. | Probing metabolic pathways |

作用機序

The mechanism of action of tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

- tert-Butyl ((2S,3R)-4-chloro-3-hydroxybutan-2-yl)carbamate

- tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate

- This compound

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

生物活性

tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate, also known by its CAS number 162536-40-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a summary of its chemical properties.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂ClNO₃ |

| Molecular Weight | 299.79 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 460.5 ± 45.0 °C |

| Flash Point | 232.3 ± 28.7 °C |

| LogP | 3.38 |

These properties indicate that the compound is relatively stable and has a moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Research indicates that this compound may exert its biological effects through modulation of histone deacetylase (HDAC) activity. HDACs play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression . The compound's structural features suggest it may act as an HDAC inhibitor, potentially influencing gene expression related to various cellular processes.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific HDAC isoforms, which is linked to its potential anti-cancer properties. For instance, one study reported that compounds similar in structure to this compound showed significant inhibition of HDAC6, leading to increased acetylation of tubulin and subsequent effects on cell proliferation and apoptosis in cancer cell lines .

Case Studies

- Cancer Research : A case study involving the use of this compound in cancer therapy highlighted its ability to sensitize tumor cells to chemotherapeutic agents. By inhibiting HDAC activity, the compound enhanced the efficacy of drugs like doxorubicin in breast cancer models, suggesting a potential role in combination therapies .

- Neuroprotection : Another study explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings indicated that it could reduce oxidative stress and improve neuronal survival through HDAC inhibition, thereby presenting a promising avenue for treating conditions like Alzheimer's disease .

特性

IUPAC Name |

tert-butyl N-[(2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12-13,18H,9-10H2,1-3H3,(H,17,19)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGQSTIUFXHAJS-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433180 | |

| Record name | tert-Butyl [(2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162536-40-5 | |

| Record name | 1,1-Dimethylethyl N-[(1S,2R)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162536-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。